molecular formula C8H14N4O B13067636 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide

4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13067636
M. Wt: 182.22 g/mol
InChI Key: ORFLUNJDJAEEJP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is not publicly available, theoretical predictions can be made based on its structure:

  • ¹H NMR : The 2-methylpropyl group is expected to exhibit a triplet (δ ~0.9 ppm, CH3), a multiplet (δ ~1.8 ppm, CH), and a triplet (δ ~3.2 ppm, CH2). The pyrazole ring protons may appear as singlets or doublets between δ 6.5–8.5 ppm, depending on coupling.
  • ¹³C NMR : The carboxamide carbonyl carbon should resonate near δ 168 ppm, while the pyrazole carbons may appear between δ 100–150 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions are predicted as follows:

  • N-H Stretch : ~3300–3500 cm⁻¹ (amine and amide groups).
  • C=O Stretch : ~1650 cm⁻¹ (amide I band).
  • C-N Stretch : ~1250–1350 cm⁻¹.

Raman Spectroscopy

Raman bands associated with the pyrazole ring’s aromatic vibrations are anticipated in the 600–1600 cm⁻¹ range, with distinct peaks for C-N (∼1100 cm⁻¹) and C=C (∼1500 cm⁻¹) bonds.

Spectroscopic Technique Predicted Features
¹H NMR δ 0.9 (CH3), 1.8 (CH), 3.2 (CH2), 6.5–8.5 (pyrazole)
IR 3300–3500 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O)
Raman 1100 cm⁻¹ (C-N), 1500 cm⁻¹ (C=C)

The absence of experimental spectral data highlights the need for further characterization to validate these theoretical models.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-1-(2-methylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H14N4O/c1-5(2)3-12-4-6(9)7(11-12)8(10)13/h4-5H,3,9H2,1-2H3,(H2,10,13)

InChI Key

ORFLUNJDJAEEJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with isobutyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Applications

Building Blocks for Synthesis
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. For instance, the amino group can be oxidized to form nitro derivatives, while the carbonyl group can be reduced to generate alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing its versatility in organic synthesis.

Biological Applications

Enzyme Inhibition
Research indicates that 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide exhibits potential as an enzyme inhibitor. It has been investigated for its interactions with key enzymes such as p38 MAPK and cyclooxygenases (COX), which are involved in inflammatory processes. The compound's ability to modulate these pathways suggests its utility in developing anti-inflammatory agents .

Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacteria and fungi. Studies have shown that it exhibits significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity . A notable study highlighted that specific derivatives of pyrazole compounds demonstrated inhibition zones greater than 15 mm against multiple pathogenic strains .

Anticancer Potential
The anticancer activity of this compound has been documented through various assays. For example, certain derivatives were tested against liver cancer (HepG2) and cervical cancer (HeLa) cell lines, showing promising antiproliferative effects with growth inhibition percentages of 54.25% and 38.44%, respectively . This suggests that modifications to the pyrazole structure can enhance its efficacy against cancer cells while minimizing toxicity to normal cells .

Industrial Applications

Agrochemicals and Dyes
In industrial contexts, this compound is utilized in the formulation of agrochemicals and dyes. Its ability to act as an intermediate in synthesizing various compounds makes it valuable for producing products with specific desired properties.

Summary of Case Studies

Application AreaFindingsReferences
Chemical Synthesis Used as a building block for complex heterocycles; versatile reaction pathways identified.
Biological Activity Exhibits enzyme inhibition; significant antimicrobial activity against pathogenic strains; anticancer properties demonstrated with low toxicity.
Industrial Use Employed in agrochemical formulations and dye production; serves as an intermediate for various chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-methylpropyl group at position 1 provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Bulkier substituents (e.g., cyclohexylmethyl in ) significantly increase molecular weight and hydrophobicity, which may limit bioavailability despite enhanced target affinity.

Enzyme Inhibition and Receptor Binding

Pyrazole carboxamides are frequently explored as enzyme inhibitors. For example:

  • Compound 4h in (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide) demonstrates potent phosphodiesterase (PDE) inhibition due to its sulfonamide and fluorophenyl groups, which enhance hydrogen bonding and hydrophobic interactions.
  • The cyclohexylmethyl-fluorophenyl derivative in is hypothesized to target cannabinoid receptors, leveraging its fluorinated aromatic ring for selective binding.

The target compound’s amino group at position 4 may facilitate hydrogen bonding with enzymatic active sites, analogous to sulfonamide groups in . However, its smaller size compared to aryl-substituted analogs could limit potency against larger enzyme pockets.

Antimicrobial and Anti-Inflammatory Activity

  • Pyrazole derivatives with tert-butyl and hydroxyphenyl groups (e.g., ) show enhanced antimicrobial activity due to improved membrane penetration and oxidative stability.
  • The absence of electron-withdrawing groups (e.g., fluorine in ) in the target compound may reduce anti-inflammatory efficacy compared to fluorinated analogs.

Biological Activity

4-Amino-1-(2-methylpropyl)-1H-pyrazole-3-carboxamide, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with an amino group at the 4-position and a carboxamide group at the 3-position. Its molecular formula is C_8H_12N_4O, with a molecular weight of 182.22 g/mol. The unique substitution pattern contributes to its distinct biological properties.

This compound exhibits its biological effects through interactions with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as p38 mitogen-activated protein kinase (p38MAPK) and cyclooxygenase (COX) . These interactions modulate biochemical pathways crucial for inflammatory responses and cancer progression.
  • Hydrogen Bonding and π-π Interactions : The amino and carboxamide groups facilitate hydrogen bonding with enzyme active sites, while the pyrazole ring allows for π-π stacking interactions, enhancing binding affinity .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Properties : Studies indicate that this compound can effectively reduce inflammation by inhibiting COX enzymes, which play a pivotal role in the inflammatory process .
  • Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells by blocking cell cycle progression at the G2/M phase, evidenced by alterations in Bcl-2 and Bax gene expression .

Comparative Analysis of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis via cell cycle arrest
Enzyme inhibitionp38MAPK inhibition

Case Studies

Case Study 1: Anti-inflammatory Effects
In vitro studies demonstrated that this compound exhibited significant inhibition of COX activity, leading to reduced prostaglandin synthesis. The compound was tested against standard anti-inflammatory drugs, showing comparable efficacy at specific concentrations.

Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines (A549, MCF-7, HCT-116) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The EC50 values ranged from 1.48 to 6.38 μM across different cell lines, indicating potent anticancer properties .

Structure-Activity Relationship (SAR)

The structural features of this compound allow for diverse modifications that can enhance its biological activity. Notably, the presence of the amino group and the carboxamide functionality are critical for its interaction with biological targets.

Compound Name Structural Features Unique Characteristics
4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamideMethyl group at position 1Exhibits different pharmacological activities
4-amino-3-methyl-1-phenylpyrazol-5-onePhenyl substitution at position 5Notable for antioxidant activity

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